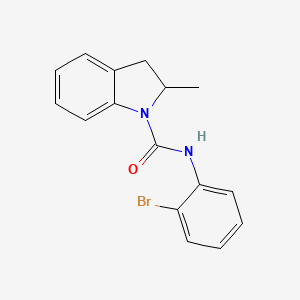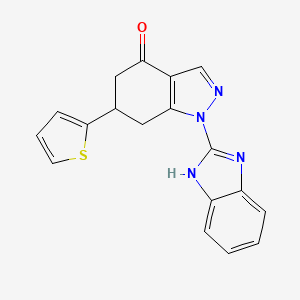![molecular formula C16H17F5N4S B4847146 N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-N'-isopropylthiourea](/img/structure/B4847146.png)
N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-N'-isopropylthiourea
Vue d'ensemble
Description
N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-N'-isopropylthiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PTUPB and is a derivative of pyrazolylthiourea. PTUPB has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
PTUPB exerts its effects by inhibiting the activity of various enzymes and proteins. PTUPB has been shown to inhibit the activity of angiotensin-converting enzyme, which is involved in the regulation of blood pressure. PTUPB has also been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. PTUPB has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. PTUPB has also been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease.
Biochemical and Physiological Effects:
PTUPB has been shown to have various biochemical and physiological effects. PTUPB has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting the activity of anti-apoptotic proteins. PTUPB has also been shown to inhibit angiogenesis by inhibiting the activity of vascular endothelial growth factor. PTUPB has been shown to inhibit the aggregation of amyloid-beta peptides by interacting with the hydrophobic residues of the peptides. PTUPB has also been shown to inhibit the activity of angiotensin-converting enzyme by binding to the active site of the enzyme.
Avantages Et Limitations Des Expériences En Laboratoire
PTUPB has several advantages and limitations for lab experiments. One of the advantages is that it is a potent inhibitor of various enzymes and proteins, making it a valuable tool in biochemical and pharmacological studies. Another advantage is that it has been synthesized using various methods, making it readily available for research purposes. One of the limitations is that it has not been extensively studied in vivo, limiting its potential applications in drug development. Another limitation is that it may have off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
PTUPB has several potential future directions for research. One direction is to study its potential applications in other diseases, such as diabetes and inflammation. Another direction is to study its potential applications in drug development, particularly as a lead compound for the development of novel drugs. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, to better understand its potential therapeutic applications. Overall, PTUPB has significant potential for future research and development, and its unique chemical structure and potent inhibitory effects make it a valuable tool in scientific research.
Applications De Recherche Scientifique
PTUPB has been studied for its potential applications in various fields. One of the most significant applications is in cancer research. PTUPB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. PTUPB has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's disease. PTUPB has been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease. PTUPB has also been studied for its potential applications in cardiovascular diseases, such as hypertension. PTUPB has been shown to inhibit the activity of angiotensin-converting enzyme, which is involved in the regulation of blood pressure.
Propriétés
IUPAC Name |
1-[3,5-dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-yl]-3-propan-2-ylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F5N4S/c1-6(2)22-16(26)23-15-7(3)24-25(8(15)4)5-9-10(17)12(19)14(21)13(20)11(9)18/h6H,5H2,1-4H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDPTIOVPBAEDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)C)NC(=S)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F5N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(acetylamino)phenyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4847064.png)

![3-chloro-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde](/img/structure/B4847080.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B4847101.png)
![N-(3-chloro-4-fluorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4847106.png)
![N-(4-acetylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4847116.png)
![N-[1-ethyl-2-oxo-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B4847120.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]propanamide](/img/structure/B4847135.png)
![3-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B4847143.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4847161.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4847169.png)
![1-allyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4847177.png)
![N-(4-fluorophenyl)-2-{3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B4847182.png)